molecular formula C6H9N3O2S B2770050 2-amino-N-methylpyridine-3-sulfonamide CAS No. 1250972-58-7

2-amino-N-methylpyridine-3-sulfonamide

Cat. No.: B2770050
CAS No.: 1250972-58-7
M. Wt: 187.22
InChI Key: ZFWWCPOJAJWNPB-UHFFFAOYSA-N
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Description

2-amino-N-methylpyridine-3-sulfonamide is a chemical compound with the molecular formula C6H9N3O2S and a molecular weight of 187.22 g/mol It is characterized by the presence of an amino group, a methyl group, and a sulfonamide group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-methylpyridine-3-sulfonamide typically involves the reaction of 2-amino-3-methylpyridine with sulfonamide reagents under controlled conditions. One common method includes the use of sulfonyl chlorides in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reagent flow rates, ensuring consistent product quality and minimizing waste .

Chemical Reactions Analysis

Types of Reactions

2-amino-N-methylpyridine-3-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include nitroso derivatives, nitro derivatives, amines, and substituted pyridine compounds .

Scientific Research Applications

2-amino-N-methylpyridine-3-sulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-amino-N-methylpyridine-3-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, while the pyridine ring can participate in π-π interactions with aromatic residues. These interactions can inhibit enzyme activity or modulate receptor function, leading to the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-amino-N-methylpyridine-3-sulfonamide is unique due to the presence of both an amino group and a sulfonamide group on the pyridine ring. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

IUPAC Name

2-amino-N-methylpyridine-3-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O2S/c1-8-12(10,11)5-3-2-4-9-6(5)7/h2-4,8H,1H3,(H2,7,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFWWCPOJAJWNPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)C1=C(N=CC=C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1250972-58-7
Record name 2-amino-N-methylpyridine-3-sulfonamide
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